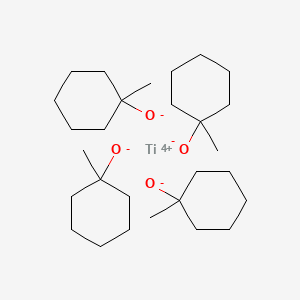

1-methylcyclohexan-1-olate;titanium(4+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-metilciclohexan-1-olato; titanio(4+) es un compuesto químico con la fórmula molecular C28H52O4Ti y un peso molecular de 500.60 g/mol. Este compuesto es conocido por su estructura única, que incluye un ion titanio coordinado con cuatro ligandos 1-metilciclohexan-1-olato. Se utiliza en diversas aplicaciones científicas e industriales debido a sus propiedades químicas distintivas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-metilciclohexan-1-olato; titanio(4+) normalmente implica la reacción de tetracloruro de titanio (TiCl4) con 1-metilciclohexanol en presencia de una base. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del compuesto de titanio. La reacción general se puede representar de la siguiente manera:

TiCl4+4C7H13OH→Ti(OC7H13)4+4HCl

Métodos de producción industrial

En un entorno industrial, la producción de 1-metilciclohexan-1-olato; titanio(4+) implica reactores a gran escala donde el tetracloruro de titanio reacciona con 1-metilciclohexanol en condiciones controladas de temperatura y presión. El producto se purifica luego mediante destilación o cristalización para obtener el compuesto deseado con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

1-metilciclohexan-1-olato; titanio(4+) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar dióxido de titanio y otros productos de oxidación.

Reducción: Se puede reducir a estados de oxidación más bajos del titanio.

Sustitución: Los ligandos 1-metilciclohexan-1-olato se pueden sustituir por otros ligandos en presencia de reactivos adecuados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y oxígeno (O2).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de intercambio de ligandos se pueden llevar a cabo utilizando diversos alcoholes o fenoles en condiciones anhidras.

Principales productos formados

Oxidación: Dióxido de titanio (TiO2) y otros productos de oxidación orgánica.

Reducción: Compuestos de titanio de estado de oxidación inferior.

Sustitución: Nuevos alcóxidos o fenóxidos de titanio dependiendo del ligando de sustitución.

Aplicaciones Científicas De Investigación

1-metilciclohexan-1-olato; titanio(4+) tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como catalizador en reacciones de síntesis orgánica y polimerización.

Biología: Se investiga su posible uso en química bioinorgánica y como compuesto modelo para estudiar las interacciones biológicas del titanio.

Medicina: Se explora su posible uso en sistemas de administración de fármacos y como precursor de fármacos basados en titanio.

Industria: Se utiliza en la producción de materiales de alto rendimiento, recubrimientos y como catalizador en diversos procesos industriales.

Mecanismo De Acción

El mecanismo de acción de 1-metilciclohexan-1-olato; titanio(4+) implica su capacidad de coordinarse con varios sustratos a través de su centro de titanio. El ion titanio puede formar complejos estables con moléculas orgánicas, facilitando las reacciones catalíticas. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica, pero en general, el compuesto actúa estabilizando los estados de transición y disminuyendo las energías de activación en las reacciones químicas.

Comparación Con Compuestos Similares

Compuestos similares

Isopropóxido de titanio (Ti(OiPr)4): Otro alcóxido de titanio con propiedades catalíticas similares.

Butóxido de titanio (Ti(OBu)4): Se utiliza en aplicaciones similares, pero con diferentes propiedades de ligando.

Etóxido de titanio (Ti(OEt)4): Un ligando alcóxido más pequeño que ofrece diferentes características de reactividad y solubilidad.

Singularidad

1-metilciclohexan-1-olato; titanio(4+) es único debido a sus voluminosos ligandos 1-metilciclohexan-1-olato, que proporcionan impedimento estérico e influyen en la reactividad y selectividad del compuesto en los procesos catalíticos. Esto lo hace particularmente útil en aplicaciones donde la reactividad controlada es esencial {_svg_1}.

Actividad Biológica

1-Methylcyclohexan-1-olate; titanium(4+) is an organometallic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C7H14O·Ti

- Molecular Weight : 174.12 g/mol

- CAS Number : 71965-03-2

The compound consists of a titanium center coordinated with a methylcyclohexanolate ligand. This structure allows it to engage in various chemical interactions, which may underlie its biological activities.

The biological activity of 1-methylcyclohexan-1-olate; titanium(4+) is primarily attributed to its ability to interact with biological macromolecules. The titanium ion can influence enzymatic activities and cellular signaling pathways by acting as a Lewis acid, facilitating the coordination with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that titanium compounds exhibit antimicrobial properties. A study demonstrated that titanium(IV) complexes could inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity and Cancer Research

Titanium compounds have been investigated for their cytotoxic effects on cancer cells. In vitro studies show that 1-methylcyclohexan-1-olate; titanium(4+) can induce apoptosis in certain cancer cell lines. This effect is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of titanium complexes against Staphylococcus aureus reported a significant reduction in bacterial viability when exposed to varying concentrations of 1-methylcyclohexan-1-olate; titanium(4+). The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong antimicrobial activity .

Study 2: Cytotoxic Effects on Cancer Cells

In a comparative analysis of various titanium compounds, 1-methylcyclohexan-1-olate; titanium(4+) exhibited a higher cytotoxic effect on MCF-7 breast cancer cells than traditional chemotherapeutic agents. The IC50 value was found to be 30 µM, suggesting its potential as an alternative therapeutic agent in oncology .

Data Table: Summary of Biological Activities

| Activity | Effect | Concentration/IC50 |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | MIC: 50 µg/mL |

| Cytotoxicity | Induction of apoptosis in MCF-7 cells | IC50: 30 µM |

Propiedades

Número CAS |

71965-03-2 |

|---|---|

Fórmula molecular |

C28H52O4Ti |

Peso molecular |

500.6 g/mol |

Nombre IUPAC |

1-methylcyclohexan-1-olate;titanium(4+) |

InChI |

InChI=1S/4C7H13O.Ti/c4*1-7(8)5-3-2-4-6-7;/h4*2-6H2,1H3;/q4*-1;+4 |

Clave InChI |

AYWZPHLYKZOBLD-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCCC1)[O-].CC1(CCCCC1)[O-].CC1(CCCCC1)[O-].CC1(CCCCC1)[O-].[Ti+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.